MFCD02979312

Description

Based on analogous compounds in the evidence, it likely belongs to the class of halogenated aromatic boronic acids or brominated aromatic derivatives, which are critical intermediates in pharmaceutical synthesis and cross-coupling reactions (e.g., Suzuki-Miyaura reactions) . Such compounds are characterized by their versatility in organic synthesis, bioactivity, and tunable physicochemical properties. While direct data for MFCD02979312 is absent, its comparison with structurally or functionally similar compounds can be inferred from existing studies.

Properties

IUPAC Name |

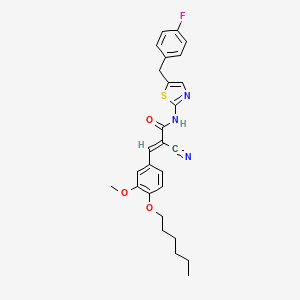

(E)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hexoxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FN3O3S/c1-3-4-5-6-13-34-24-12-9-20(16-25(24)33-2)14-21(17-29)26(32)31-27-30-18-23(35-27)15-19-7-10-22(28)11-8-19/h7-12,14,16,18H,3-6,13,15H2,1-2H3,(H,30,31,32)/b21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORDKPOLLQNBFB-KGENOOAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979312 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities while maintaining high purity levels. The industrial process also incorporates rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: MFCD02979312 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often require specific solvents, temperature ranges, and pressure conditions to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD02979312 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of MFCD02979312 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural features (halogenation patterns, boronic acid groups) and functional applications:

CAS 1046861-20-4 (MDL: MFCD13195646)

- Molecular Formula : C₆H₅BBrClO₂

- Key Properties: Molecular Weight: 235.27 g/mol Log Po/w (XLOGP3): 2.15 Solubility: 0.24 mg/mL (0.00102 mol/L) Bioavailability Score: 0.55 Synthesis: Uses (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in THF/water at 75°C for 1.33 hours .

CAS 1761-61-1 (MDL: MFCD00003330)

- Molecular Formula : C₇H₅BrO₂

- Key Properties: Molecular Weight: 201.02 g/mol Log Po/w (XLOGP3): Not reported; Log S (ESOL) = -2.47 Solubility: 0.687 mg/mL (0.00342 mol/L) Bioavailability Score: 0.55 Synthesis: Employs A-FGO catalyst in THF under reflux, emphasizing green chemistry principles .

Structural and Functional Contrasts

| Property | CAS 1046861-20-4 | CAS 1761-61-1 |

|---|---|---|

| Halogenation | Bromine + Chlorine | Bromine only |

| Functional Group | Boronic acid | Carboxylic acid derivative |

| Synthesis Conditions | High-temperature (75°C) | Room temperature |

| Solubility | Lower (0.24 mg/mL) | Higher (0.687 mg/mL) |

| Catalyst | Palladium-based | A-FGO (ionic liquid) |

- Key Findings :

- The boronic acid group in CAS 1046861-20-4 enhances its utility in cross-coupling reactions but reduces solubility compared to the carboxylic acid derivative in CAS 1761-61-1 .

- CAS 1761-61-1’s synthesis aligns with green chemistry trends, whereas CAS 1046861-20-4 requires energy-intensive conditions .

Data Tables for Comparative Analysis

Table 1. Physicochemical Properties

| Parameter | CAS 1046861-20-4 | CAS 1761-61-1 |

|---|---|---|

| Molecular Weight | 235.27 g/mol | 201.02 g/mol |

| Log Po/w (XLOGP3) | 2.15 | Not reported |

| Solubility (mg/mL) | 0.24 | 0.687 |

| Bioavailability Score | 0.55 | 0.55 |

| Synthesis Time | 1.33 hours | 2 hours |

Research Implications and Limitations

- Applications : Boronic acids like CAS 1046861-20-4 are pivotal in drug discovery, while brominated aromatics like CAS 1761-61-1 serve as precursors in agrochemicals .

- Limitations : Data on MFCD02979312 itself is scarce, necessitating extrapolation from analogues. Differences in catalytic systems and solubility profiles may limit direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.